(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-dimethylbenzoate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-5-6-12(7-10(9)2)14(20)21-8-18-13(19)11(3)16-17-15(18)22-4/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQVGIGABANKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-dimethylbenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via a substitution reaction using methylthiol as a reagent.
Esterification: The final step involves the esterification of the triazine derivative with 3,4-dimethylbenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-dimethylbenzoate: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazine structures often exhibit significant antimicrobial properties. Preliminary studies suggest that (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-dimethylbenzoate may possess antibacterial and antifungal activities. The mechanisms of action are likely related to the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Triazine derivatives have also been explored for their anticancer properties. The compound's ability to inhibit cancer cell proliferation could stem from its interaction with DNA or modulation of signaling pathways involved in cell growth and apoptosis. Further pharmacological studies are necessary to elucidate its efficacy against various cancer cell lines.
Agrochemical Applications
The compound's structural features suggest potential use as a pesticide or herbicide. Triazine-based compounds are known for their herbicidal activity, particularly in inhibiting photosynthesis in plants. This application could be further investigated through field trials and environmental impact assessments.
Synthesis and Production
The synthesis of This compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Triazine Core : Using appropriate precursors under controlled conditions.
- Introduction of Methylthio Group : Via thiomethylation reactions.
- Esterification with 3,4-dimethylbenzoic Acid : To form the final product.
These synthetic routes can be optimized for yield and purity using various catalysts and solvents.
Case Study 1: Antibacterial Activity Evaluation
A study was conducted to evaluate the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on specific strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Screening
In vitro assays were performed on human cancer cell lines to assess cytotoxicity. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Triazine derivatives are widely studied for their bioactivity. A closely related compound, methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (referred to as Compound 5l in ), shares a triazine core but differs in substituents:
- Triazine core : Both compounds feature a triazine ring, but the target compound has a 1,2,4-triazin-5-one backbone, whereas Compound 5l uses a 1,3,5-triazine scaffold.
- Substituents: The target compound’s methylthio (-SMe) and 3,4-dimethylbenzoate groups contrast with Compound 5l’s bromophenoxy and methoxyphenoxy substituents. These differences significantly alter electronic and steric properties, impacting solubility, bioavailability, and target binding .
Metabolic and Environmental Considerations
The methylthio (-SMe) substituent in the target compound may improve biodegradability compared to chlorine-containing triazines (e.g., atrazine). However, the 3,4-dimethylbenzoate ester could increase lipophilicity, raising concerns about bioaccumulation. Studies on plant-derived bioactive compounds () highlight that cuticle thickness and metabolic pathways in target organisms critically influence efficacy, suggesting the benzoate group may enhance insecticidal penetration .
Data Table: Key Comparisons of Triazine Derivatives
Notes
Methodological Limitations : The comparison relies on indirect structural analogs due to scarce direct studies.
Diverse Applications : Triazine derivatives span agrochemicals, pharmaceuticals, and materials science, underscoring the need for multidisciplinary research .
Caution in Interpretation : Substituent effects are complex; molecular modeling or QSAR studies are recommended to validate hypotheses.
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-dimethylbenzoate is a complex organic molecule that belongs to the class of triazine derivatives. Its unique structural features suggest potential applications in various biological contexts, including as a pharmaceutical agent. This article aims to explore the biological activity of this compound through a review of relevant studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 440.49 g/mol
This compound features a triazine core substituted with a methylthio group and a benzoate moiety, which may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting potential antimicrobial properties for this compound.
- Anticancer Potential : The structural similarities with known anticancer agents indicate that it may possess cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Triazine derivatives are often evaluated for their anti-inflammatory properties, which could extend to this compound.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The triazine ring may interact with specific enzymes, modulating their activity.
- Receptor Interaction : The compound might bind to cellular receptors, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of triazine derivatives similar to this compound.
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth at low concentrations.
Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of triazine derivatives on human cancer cell lines revealed that certain modifications in the triazine structure enhanced anticancer activity. The study highlighted the potential for developing new therapeutic agents based on these findings .
Case Study 3: Anti-inflammatory Properties
In a model of inflammation using rat basophilic leukemia (RBL-1) cells, compounds structurally related to this compound demonstrated dual inhibition of lipoxygenase and cyclooxygenase pathways. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Triazole Derivatives | Antifungal, Antibacterial | Five-membered nitrogen-containing ring |
| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |
| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |
The unique combination of functional groups in this compound may confer distinct biological activities not present in these other classes of compounds.
Q & A
Basic: What are the key challenges in synthesizing this compound, and what methodological strategies can address them?
Answer:
The synthesis involves regioselective functionalization of the 1,2,4-triazin-5-one core and esterification of the benzoate moiety. A major challenge is controlling substituent orientation during cyclization, as competing reactions (e.g., over-alkylation or oxidation of the methylthio group) may occur. Methodological solutions include:
- Stepwise protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during heterocycle formation .
- Catalytic optimization : Employ palladium catalysts for cross-coupling reactions to ensure precise substitution at the 3-methylthio position .
- Low-temperature esterification : Perform benzoate coupling at 0–5°C to minimize hydrolysis of the triazinone ring .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
Density Functional Theory (DFT) and molecular docking are critical for:
- Reactivity prediction : Calculate electron density maps to identify nucleophilic/electrophilic sites on the triazinone ring, guiding functionalization strategies .
- Biological target screening : Dock the compound into protein active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, leveraging PubChem’s structural data on analogous triazole derivatives .
- Degradation pathways : Simulate hydrolysis mechanisms under varying pH conditions to assess stability .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~349.12) and detect impurities <0.1% .
- Multinuclear NMR : Use H, C, and H-C HSQC to resolve overlapping signals (e.g., methylthio vs. dimethylbenzoate groups) .
- HPLC-PDA : Optimize a C18 column with 70:30 acetonitrile/water (0.1% TFA) to achieve baseline separation of degradation products .
Advanced: How to design experiments to evaluate its stability under physiological conditions?
Answer:
- Accelerated stability studies : Incubate the compound at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and liver microsomes. Monitor degradation via LC-MS every 24 hours .
- Light sensitivity testing : Expose to UV (254 nm) and visible light for 72 hours; quantify photodegradants using diode-array detection .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to inform storage conditions .
Basic: What biological assays are suitable for preliminary activity screening?
Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include cytotoxicity controls (e.g., HepG2 cells) to assess selectivity .
- Enzyme inhibition : Screen against acetylcholinesterase or cyclooxygenase-2 via spectrophotometric assays, referencing triazole-thiadiazine SAR data .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Meta-analysis : Compare IC50 values across studies, adjusting for assay variables (e.g., cell line viability protocols, solvent effects) .
- Dose-response validation : Repeat assays with standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and orthogonal methods (e.g., flow cytometry vs. MTT) .
- Structural analogs : Synthesize derivatives (e.g., replacing methylthio with ethoxy) to isolate pharmacophoric groups responsible for activity .
Basic: What safety precautions are recommended during handling?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (though no specific hazards are documented) .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., from ester hydrolysis) before incineration .
Advanced: How to optimize the compound’s solubility for in vivo studies?
Answer:
- Co-solvent systems : Test PEG-400/water (1:1) or cyclodextrin complexes .
- Prodrug design : Introduce phosphate esters at the benzoate moiety, which hydrolyze in vivo to enhance bioavailability .
Basic: What synthetic precursors are critical for scalable production?
Answer:
- 3-(Methylthio)-6-methyl-1,2,4-triazin-5(4H)-one : Synthesize via condensation of methylthioacetamide with hydrazine hydrate .
- 3,4-Dimethylbenzoyl chloride : Prepare by refluxing 3,4-dimethylbenzoic acid with thionyl chloride .
Advanced: How to investigate its mechanism of action using omics approaches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
